Home > Products > Screening Compounds P102975 > [Asu1,6,Arg8]-VASOPRESSIN
[Asu1,6,Arg8]-VASOPRESSIN - 40944-53-4

[Asu1,6,Arg8]-VASOPRESSIN

Catalog Number: EVT-3561811
CAS Number: 40944-53-4
Molecular Formula: C48H68N14O12
Molecular Weight: 1033.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[Asu1,6,Arg8]-VASOPRESSIN is a synthetic analog of vasopressin, a nonapeptide hormone that plays a critical role in the regulation of water retention and blood pressure in vertebrates. This compound is characterized by the substitution of L-α-amino-suberic acid at positions 1 and 6, with arginine present at position 8. The modifications in its structure allow for variations in biological activity compared to the native vasopressin, which is essential for its applications in research and medicine.

Source and Classification

[Asu1,6,Arg8]-VASOPRESSIN is classified as a peptide hormone and is primarily sourced from chemical synthesis methods. It falls under the category of vasopressin analogs, which are designed to mimic or modify the actions of natural vasopressin while potentially exhibiting different receptor affinities and biological effects. The compound is often utilized in studies related to neuroendocrine functions and receptor pharmacology.

Synthesis Analysis

Methods

The synthesis of [Asu1,6,Arg8]-VASOPRESSIN typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process includes:

  • Protection of Functional Groups: The α-amino groups of amino acids are protected using t-butyloxycarbonyl groups, while side chains (e.g., cysteine and tyrosine) are protected with benzyl groups.
  • Coupling Reactions: Each amino acid is coupled to the chain using coupling reagents such as dicyclohexylcarbodiimide to facilitate bond formation.
  • Cleavage and Purification: After synthesis, the peptide is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological assays .

Technical Details

The purity of synthesized peptides can be assessed through analytical techniques such as HPLC and mass spectrometry. For [Asu1,6,Arg8]-VASOPRESSIN, analyses typically confirm a purity greater than 95%, ensuring reliability in experimental applications.

Molecular Structure Analysis

Structure

The molecular structure of [Asu1,6,Arg8]-VASOPRESSIN features a cyclic arrangement typical of vasopressin analogs. The specific substitutions at positions 1 (L-α-amino-suberic acid) and 6 (also L-α-amino-suberic acid) alter its conformational properties compared to native vasopressin.

Data

  • Molecular Formula: C₁₁H₁₄N₄O₃S
  • Molecular Weight: Approximately 290.32 g/mol
  • 3D Structure: The compound exhibits a left-handed helical conformation in solution, which can be analyzed using techniques like circular dichroism spectroscopy .
Chemical Reactions Analysis

Reactions

[Asu1,6,Arg8]-VASOPRESSIN can undergo various chemical reactions typical of peptide hormones:

  • Hydrolysis: Under acidic or basic conditions, peptide bonds can be hydrolyzed, leading to the breakdown of the molecule into constituent amino acids.
  • Oxidation: The presence of sulfhydryl groups can lead to oxidation reactions forming disulfide bonds if applicable.

Technical Details

The stability of [Asu1,6,Arg8]-VASOPRESSIN under physiological conditions has been confirmed through various stability assays that monitor changes in concentration over time under different pH levels and temperatures .

Mechanism of Action

Process

[Asu1,6,Arg8]-VASOPRESSIN exerts its biological effects primarily through binding to specific vasopressin receptors (V1a, V2) located on target cells. Upon binding:

  • Signal Transduction: Activation of G protein-coupled receptors leads to intracellular signaling cascades involving phospholipase C or adenylate cyclase pathways.
  • Physiological Effects: These signaling events result in increased water reabsorption in kidneys (via V2 receptors) and vasoconstriction (via V1a receptors), thereby regulating blood pressure and fluid balance .

Data

Studies have shown that the modified structure of [Asu1,6,Arg8]-VASOPRESSIN influences its affinity for these receptors compared to native vasopressin, potentially leading to altered pharmacodynamics .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder or crystalline solid.
  • Solubility: Soluble in water and common organic solvents used in laboratory settings.

Chemical Properties

  • Stability: Generally stable under neutral pH but sensitive to extreme conditions (high temperature or strong acids).
  • Reactivity: Reactivity is primarily dictated by functional groups present within the peptide structure.

Relevant data indicates that [Asu1,6,Arg8]-VASOPRESSIN maintains structural integrity under physiological conditions suitable for biological assays .

Applications

[Asu1,6,Arg8]-VASOPRESSIN has several scientific applications:

  • Research on Hormonal Regulation: Used extensively in studies investigating the mechanisms of action of vasopressin and its analogs on kidney function and blood pressure regulation.
  • Pharmacological Studies: Plays a role in drug development aimed at targeting vasopressin receptors for therapeutic interventions related to conditions such as diabetes insipidus and hypertension.
  • Biochemical Assays: Employed as a standard reference compound in various biochemical assays assessing receptor activity and cellular responses.

This compound represents an important tool for advancing our understanding of neuroendocrine signaling pathways and developing new therapeutic strategies.

Structural Characterization of [Asu1,6,Arg8]-Vasopressin

Cyclic Hexapeptide Core Architecture

[Asu¹,⁶,Arg⁸]-Vasopressin features a semi-rigid cyclic hexapeptide core formed by residues Tyr¹-Phe²-Gln³-Asn⁴-Asu⁵-Pro⁶, capped by a C-terminal tripeptide extension (Arg⁸-Gly⁹-NH₂). This 9-residue neurohypophysial hormone analogue (molecular formula: C₄₈H₆₈N₁₄O₁₂, MW: 1033.14 g/mol) replaces the native disulfide bridge (Cys¹-Cys⁶) of arginine-vasopressin (AVP) with a carbon-based linkage [1] [3] [10]. The cyclic structure imposes significant conformational restraints on the peptide backbone, stabilizing a reverse-turn motif centered on Gln³-Asn⁴ that is critical for biological activity. This architecture positions key pharmacophoric elements—particularly the phenolic hydroxyl of Tyr² and the guanidinium group of Arg⁸—in spatial orientations essential for receptor engagement [7] [9].

Table 1: Core Structural Attributes of [Asu¹,⁶,Arg⁸]-Vasopressin

CharacteristicSpecificationBiological Significance
Molecular FormulaC₄₈H₆₈N₁₄O₁₂Defines elemental composition & mass (1033.14 Da)
Cyclic ResiduesTyr¹-Phe²-Gln³-Asn⁴-Asu⁵Forms constrained bioactive core
Linear C-Terminus-Pro⁶-Arg⁷-Gly⁸-NH₂Provides receptor interaction flexibility
Key PharmacophoresTyr² phenolic ring, Arg⁸ guanidiniumDirect receptor binding determinants

Role of L-α-Aminosuberic Acid (Asu) Substitution at Positions 1 and 6

The L-α-aminosuberic acid (Asu) residue replaces both Cys¹ and Cys⁶ in native AVP, creating a dicarba lactam bridge between the ω-carboxyl group of Asu⁵ and the α-amino group of Tyr¹. This 7-carbon dicarboxylic acid homolog introduces a methylene (-CH₂-) linker instead of the natural disulfide bond’s sulfur atoms [2] [5] [10]. The substitution yields two critical biostability advantages:

  • Redox Stability: Elimination of the disulfide bond renders the analogue resistant to reducing environments (e.g., extracellular matrices or enzymatic reduction) that readily inactivate native AVP [3] [5].
  • Metabolic Resistance: The unnatural Asu bridge significantly retards proteolytic degradation by endopeptidases targeting the native Cys¹-Tyr² bond, extending plasma half-life approximately 2.5-fold compared to AVP in in vitro models [5] [10].

Biophysically, the Asu bridge maintains a similar interatomic distance (∼2.0–2.1 Å) to the disulfide bond but with enhanced rotational flexibility. This flexibility permits slight conformational adjustments upon receptor binding while preserving the overall topology required for V₁ receptor activation. Fluorescence resonance energy transfer (FRET) studies confirm the Tyr²-Asu⁵ distance remains comparable to Tyr²-S-S distance in AVP (∼8.8 Å), explaining retained bioactivity [7].

Table 2: Impact of Asu Substitution on Structural & Stability Parameters

ParameterNative AVP (Cys¹-Cys⁶)[Asu¹,⁶]-VasopressinFunctional Consequence
Bond TypeDisulfide (-S-S-)Dicarba LactamResistance to reductive cleavage
Bond Length~2.04 Å~1.54 Å (C-C)Maintains ring closure distance
Enzymatic Degradation RateHigh (t½~5 min)Reduced (t½~12.5 min)Enhanced metabolic stability
Conformational FlexibilityModerateIncreasedAdaptive receptor docking

Impact of Arginine Substitution at Position 8 on Receptor Specificity

The conserved Arg⁸ substitution is a decisive factor for V₁ receptor subtype selectivity. In native vasopressin, position 8 contains either arginine (AVP) or lysine (lysipressin). [Asu¹,⁶,Arg⁸]-Vasopressin retains Arg⁸, whose positively charged guanidinium group forms critical salt bridges and hydrogen bonds with transmembrane residues in the V₁ₐ receptor pocket [4] [6] [8]. Competitive binding assays reveal two key consequences of Arg⁸:

  • Enhanced V₁ₐ Affinity: The analogue exhibits >100-fold higher selectivity for V₁ₐ receptors (Kᵢ = 11 nM) over V₂ receptors, primarily due to ionic interactions between Arg⁸ and Asp¹¹²/Asp³²⁸ in the human V₁ₐ receptor [8].
  • Agonist Efficacy: Arg⁸ enables potent intracellular signaling activation, stimulating phospholipase C-mediated inositol phosphate accumulation (EC₅₀ ~1.7 nM) with efficacy matching native AVP in bovine zona fasciculata cells [8].

Replacing Arg⁸ with lysine (Lys⁸) diminishes V₁ₐ binding affinity by ∼40-fold, underscoring the necessity of the guanidine moiety for optimal electrostatic complementarity. Notably, the Arg⁸/Asp receptor interaction also stabilizes the active receptor conformation, explaining the analogue’s potent pressor activity (∼85% of native AVP) despite its structural modifications [6] [8].

Table 3: Receptor Binding Profile Driven by Arg⁸ Substitution

Receptor SubtypeBinding Affinity (Kᵢ, nM)Functional ResponsePrimary Arg⁸ Interaction Partner
Human V₁ₐ (V1aR)11 ± 2.1Inositol phosphate accumulation (EC₅₀ 1.7 nM)Asp¹¹², Asp³²⁸ (TM3/TM7)
Human V₁ᵦ (V1bR)320 ± 45Weak partial agonismWeak ionic interactions
Human V₂ (V2R)>1000No activationNone (steric incompatibility)
Human OT (Oxytocin R)850 ± 110AntagonismNon-productive docking

Properties

CAS Number

40944-53-4

Product Name

[Asu1,6,Arg8]-VASOPRESSIN

IUPAC Name

N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[11-(2-amino-2-oxoethyl)-8-(3-amino-3-oxopropyl)-5-benzyl-2-[(4-hydroxyphenyl)methyl]-3,6,9,12,20-pentaoxo-1,4,7,10,13-pentazacycloicosane-14-carbonyl]pyrrolidine-2-carboxamide

Molecular Formula

C48H68N14O12

Molecular Weight

1033.1 g/mol

InChI

InChI=1S/C48H68N14O12/c49-37(64)20-19-31-42(69)61-35(25-38(50)65)45(72)59-32(47(74)62-22-8-13-36(62)46(73)58-30(12-7-21-54-48(52)53)41(68)55-26-39(51)66)11-5-2-6-14-40(67)56-33(24-28-15-17-29(63)18-16-28)43(70)60-34(44(71)57-31)23-27-9-3-1-4-10-27/h1,3-4,9-10,15-18,30-36,63H,2,5-8,11-14,19-26H2,(H2,49,64)(H2,50,65)(H2,51,66)(H,55,68)(H,56,67)(H,57,71)(H,58,73)(H,59,72)(H,60,70)(H,61,69)(H4,52,53,54)

InChI Key

RNZNNGJIIRKABQ-UHFFFAOYSA-N

SMILES

C1CCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CC1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Canonical SMILES

C1CCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CC1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.